ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures .
Mode of Action
Based on its structure, it may undergo nucleophilic substitution reactions at the benzylic position . The compound could potentially interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .
Biochemical Pathways
The compound might be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of new carbon–carbon bonds .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its targets .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-4-33-24(32)18-7-5-6-8-20(18)27-21(30)13-28-14-25-22-19(23(28)31)12-26-29(22)17-10-9-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSWJXNQCPLJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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